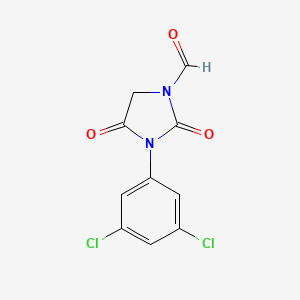
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine ring, which contains both oxo and carbaldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester to form N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters. These esters are then cyclized in the presence of alcohols and bases to yield the desired imidazolidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(3,5-Dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the metabolic pathways of microorganisms, resulting in antimicrobial activity .
類似化合物との比較
Similar Compounds
- **N-(3,5-Dichlorophenyl)-4,5-dih
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
特性
CAS番号 |
112500-91-1 |
|---|---|
分子式 |
C10H6Cl2N2O3 |
分子量 |
273.07 g/mol |
IUPAC名 |
3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-7(12)3-8(2-6)14-9(16)4-13(5-15)10(14)17/h1-3,5H,4H2 |
InChIキー |
XQYXZKWSWPAKTO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1C=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



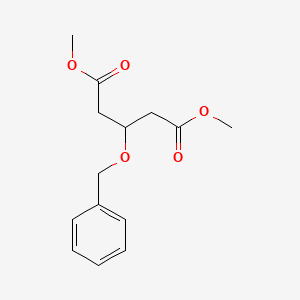

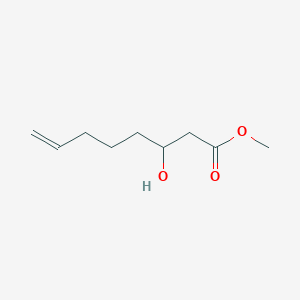

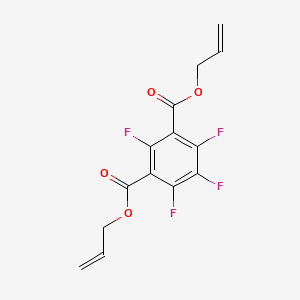
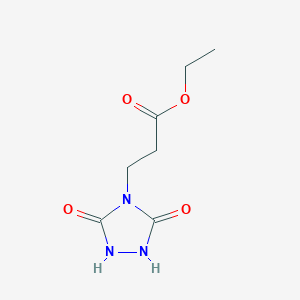
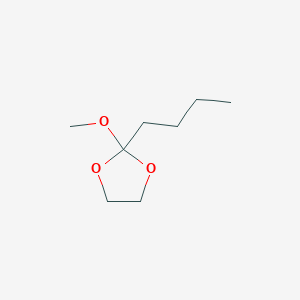
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
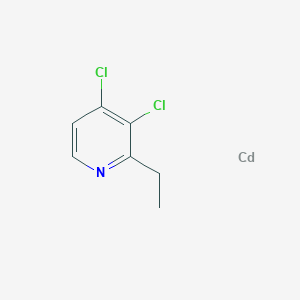
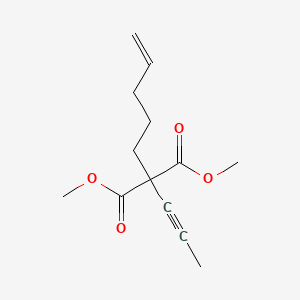
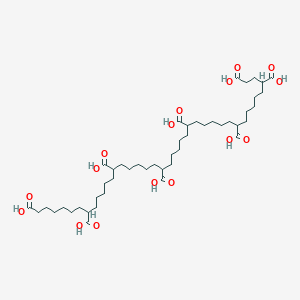

![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
